

2-bromoacetamide pharmaceutical intermediate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Bromoacetamide

CAS No.: 683-57-8

Cat. No.: S662042

Get Quote

Synthesis Method for 2-Bromoacetamide

The table below summarizes a patented synthesis method for **2-bromoacetamide**. This process involves a two-step esterification and bromination sequence, followed by ammonification, using acetic acid as the starting material [1].

Step	Process	Key Reaction Conditions	Role in Synthesis
1	Esterification	Acetic acid + Acetyl chloride → Ethyl acetate [1]	Activates acetic acid for subsequent bromination.
2	Bromination	Reaction with bromine [1]	Introduces the bromo group to form ethyl bromoacetate.
3	Ammonification	Reaction with ammonium hydroxide [1]	Converts the ester intermediate into the final amide product.

This synthetic approach is noted for its efficiency, offering a short reaction time and high yield, which is advantageous for industrial production. The process also avoids the use of highly corrosive or pungent reagents, making it safer and more practical [1].

Analytical Characterization Data

The following table presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-bromoacetamide**, which are essential for confirming the identity and purity of the synthesized compound [2].

Analysis Method	Sample Conditions	Observed Data	Interpretation
¹ H NMR	500 MHz, DMSO- <i>d</i> ⁶ , 298 K	δ 3.81 (s, 2H, CH ₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm [2]	Confirms the structure: CH ₂ protons at 3.81 ppm and two distinct amide NH protons.
¹³ C NMR	125 MHz, DMSO- <i>d</i> ⁶ , 298 K	δ 29.63 (CH ₂), 167.92 (C=O) ppm [2]	Identifies the carbonyl carbon and the carbon of the CH ₂ group.
MS (ESI)	Not specified	<i>m/z</i> 159.94 [M + Na] ⁺ [2]	The observed mass matches the calculated mass for the sodium adduct of C ₂ H ₄ BrNO.

Single crystals suitable for X-ray diffraction analysis can be obtained by purifying and crystallizing **2-bromoacetamide** from petroleum ether (boiling range 313–333 K). This technique is used to determine the compound's precise molecular and solid-state structure [2].

Application in Pharmaceutical Synthesis

While a specific, detailed protocol for a multi-step drug synthesis was not available in the search results, α -bromoamide compounds are demonstrated as valuable intermediates in modern pharmaceutical research.

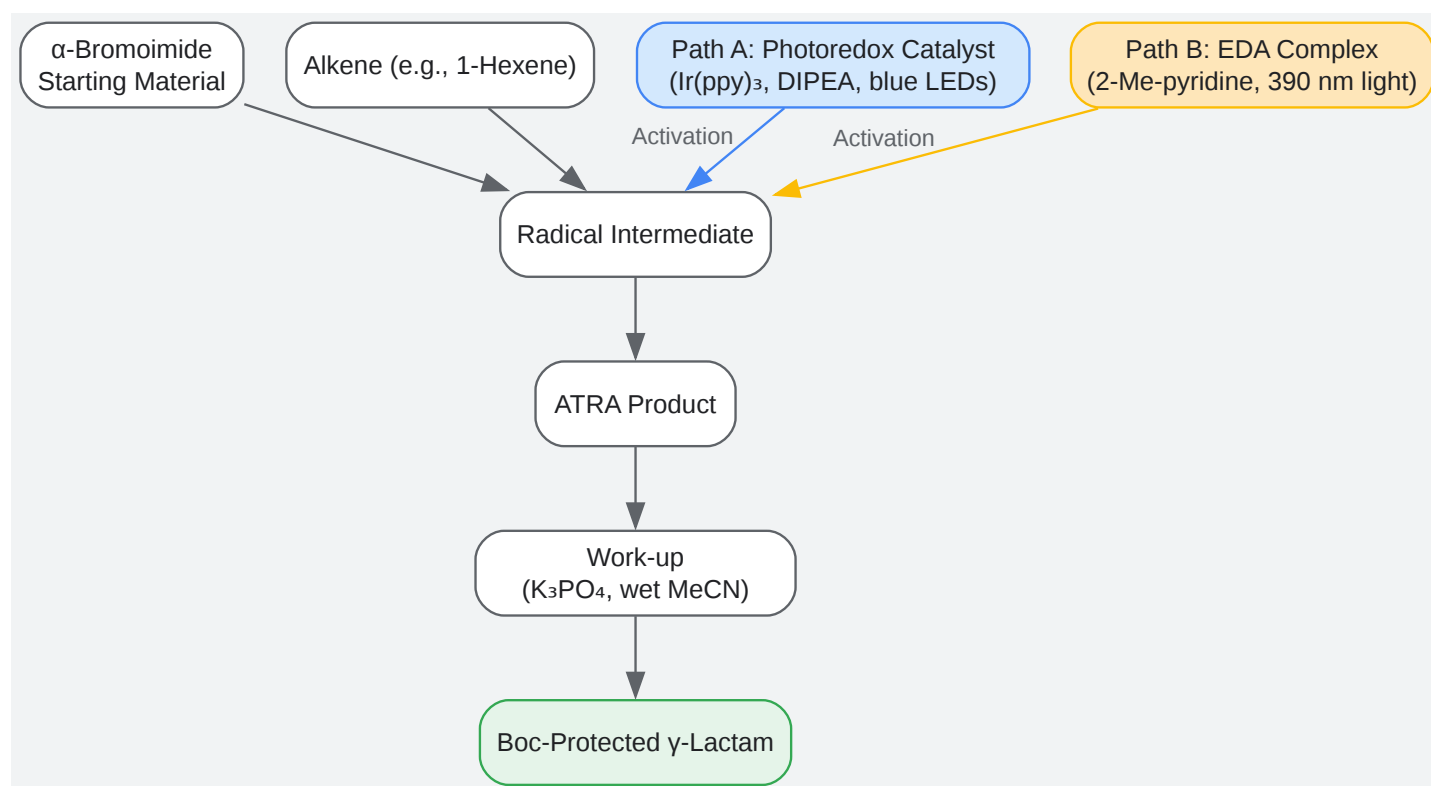
One application is in the synthesis of γ -lactams, which are privileged structures found in many biologically active molecules. A recent method involves the coupling of an α -bromoimide (a protected α -bromoamide) with unactivated alkenes, such as 1-hexene, via a photochemical reaction [3].

The process can be activated through one of two pathways:

- **Photoredox Catalysis:** Using an iridium photocatalyst (e.g., Ir(ppy)₃) and a base like DIPEA under visible light.
- **Electron Donor-Acceptor (EDA) Complex:** Using 2-methylpyridine as a catalytic donor under 390 nm light irradiation.

This reaction proceeds through a radical mechanism, forming a carbon-carbon bond to create an intermediate, which then undergoes an intramolecular cyclization to form the γ -lactam product. The Boc-protected γ -lactam shown can be further derivatized into more complex structures, highlighting the utility of α -bromoamides as building blocks for nitrogen-containing heterocycles in drug discovery [3].

The workflow for this synthesis and its two activation modes is illustrated below:



[Click to download full resolution via product page](#)

Experimental Notes and Best Practices

- **Purification:** The purification of **2-bromoacetamide** can be achieved by crystallization from petroleum ether, which also yields single crystals suitable for X-ray structure determination [2].

- **Stability:** Related bromoamide compounds (e.g., N-bromoacetamide) are known to be unstable and should be stored in a cool, dark place [4]. While this specific warning is for a different compound, it is a good general practice to store **2-bromoacetamide** under similar controlled conditions and monitor its stability.

Limitations and Further Research

It is important to note that the provided synthesis protocol [1] lacks extensive quantitative yield data and highly detailed, step-by-step experimental instructions. Furthermore, the specific example of its application in pharmaceutical synthesis [3] uses a Boc-protected α -bromoamide derivative rather than **2-bromoacetamide** itself.

To complete these application notes, you would typically need to consult specialized organic synthesis databases and primary pharmaceutical literature for:

- Detailed, reproducible protocols with exact quantities, temperatures, and reaction times.
- A direct, documented example of **2-bromoacetamide** being used in a multi-step synthesis of an active pharmaceutical ingredient (API).

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. CN101550090B - Method for synthesizing bromoacetamide [patents.google.com]
2. 2-Bromoacetamide [journals.iucr.org]
3. Coupling of α -bromoamides and unactivated alkenes to ... [pmc.ncbi.nlm.nih.gov]
4. n-bromoacetamide [orgsyn.org]

To cite this document: Smolecule. [2-bromoacetamide pharmaceutical intermediate synthesis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b662042#2-bromoacetamide-pharmaceutical-intermediate-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com